molecular formula C6H11NO3S B3106355 N-formylpenicillamin CAS No. 158411-82-6

N-formylpenicillamin

Cat. No.: B3106355
CAS No.: 158411-82-6
M. Wt: 177.22 g/mol
InChI Key: ANCLDHSEMKEXLS-UHFFFAOYSA-N
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Description

N-formylpenicillamine is a derivative of penicillamine, a naturally occurring amino acid with chelating properties. It is formed as a degradation product of several penicillins in unbuffered aqueous solutions

Preparation Methods

Synthetic Routes and Reaction Conditions: N-formylpenicillamine can be synthesized through the formylation of penicillamine. One common method involves the reaction of penicillamine with formic acid under reflux conditions. The formic acid acts as a formylating agent, attaching a formyl group (H-C=O) to the nitrogen atom of penicillamine .

Industrial Production Methods: Industrial production of N-formylpenicillamine typically involves the degradation of penicillins in unbuffered aqueous solutions. This method can yield high amounts of N-formylpenicillamine, making it a viable approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-formylpenicillamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent, and the reaction can be facilitated by acidic or basic conditions.

    Metal Chelation: Metal ions such as copper, lead, and mercury can react with the sulfhydryl group in N-formylpenicillamine.

Major Products:

Mechanism of Action

N-formylpenicillamine exerts its effects primarily through its chelating properties. The sulfhydryl group binds to metal ions, forming stable complexes that can be excreted from the body. This mechanism is similar to that of penicillamine, which is used to treat conditions like Wilson’s disease and heavy metal poisoning . The formyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness of N-Formylpenicillamine: N-formylpenicillamine is unique due to the presence of the formyl group, which imparts distinct chemical properties and reactivity compared to penicillamine.

Properties

IUPAC Name

2-formamido-3-methyl-3-sulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-6(2,11)4(5(9)10)7-3-8/h3-4,11H,1-2H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCLDHSEMKEXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325164
Record name N-Formyl-3-sulfanylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-66-6
Record name NSC28038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Formyl-3-sulfanylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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